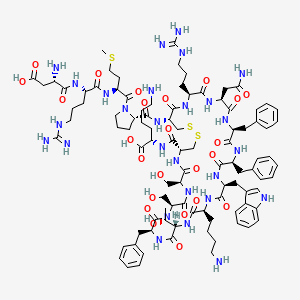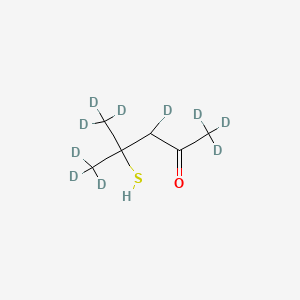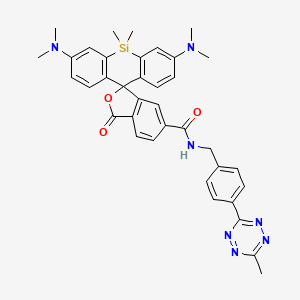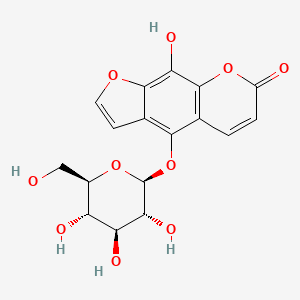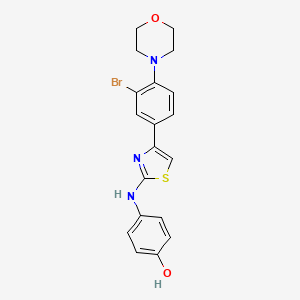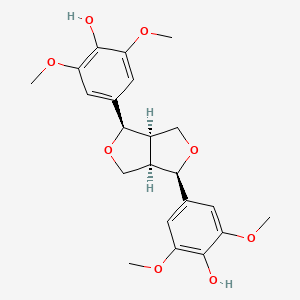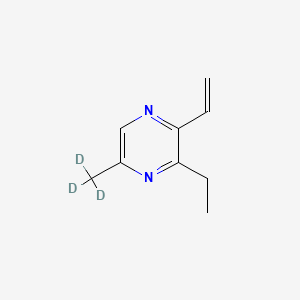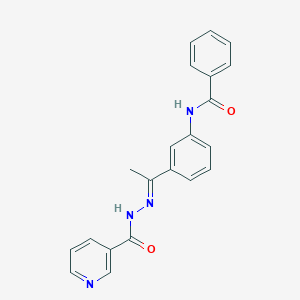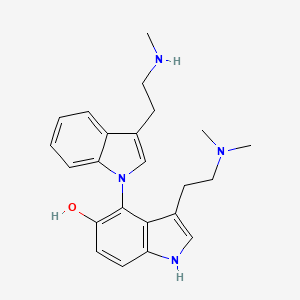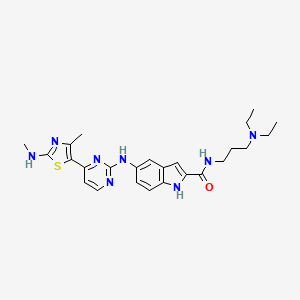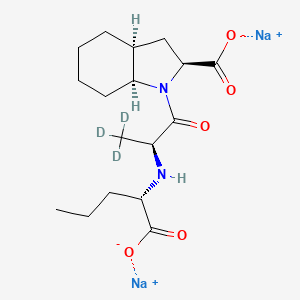
Perindoprilat-d3 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perindoprilat-d3 (disodium) is a deuterated form of Perindoprilat, which is an active metabolite of the prodrug Perindopril. Perindoprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure. The deuterated version, Perindoprilat-d3, is labeled with deuterium, which can affect the pharmacokinetic and metabolic profiles of the drug .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Perindoprilat-d3 (disodium) involves the incorporation of deuterium into the Perindoprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Perindoprilat-d3 (disodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent quality control measures to ensure consistency and efficacy .
化学反応の分析
Types of Reactions
Perindoprilat-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Perindoprilat-d3 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis due to its deuterium labeling.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical methods
作用機序
Perindoprilat-d3 (disodium) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
類似化合物との比較
Similar Compounds
Perindoprilat: The non-deuterated form of Perindoprilat-d3.
Enalaprilat: Another ACE inhibitor with similar therapeutic uses.
Lisinopril: A long-acting ACE inhibitor used in hypertension and heart failure treatment.
Uniqueness
Perindoprilat-d3 (disodium) is unique due to its deuterium labeling, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in pharmacological research and drug development .
特性
分子式 |
C17H26N2Na2O5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
disodium;(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxylatobutyl]amino]-3,3,3-trideuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C17H28N2O5.2Na/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24;;/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/t10-,11-,12-,13-,14-;;/m0../s1/i2D3;; |
InChIキー |
RAEBTZGZWFPQQV-CHZIWOSKSA-L |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)[O-])N[C@@H](CCC)C(=O)[O-].[Na+].[Na+] |
正規SMILES |
CCCC(C(=O)[O-])NC(C)C(=O)N1C2CCCCC2CC1C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

